molecular formula C3H4Cl2O B8774660 2,2-Dichloropropanal CAS No. 27313-32-2

2,2-Dichloropropanal

Cat. No.: B8774660
CAS No.: 27313-32-2
M. Wt: 126.97 g/mol
InChI Key: RZMJADJBFVRIFD-UHFFFAOYSA-N
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Description

2,2-Dichloropropanal (C₃H₄Cl₂O) is a chlorinated aldehyde with two chlorine atoms attached to the second carbon of the propanal backbone. Its instability during oxidation reactions, such as Dess-Martin or Parikh-Doering procedures, often results in low yields and by-product formation .

Properties

CAS No.

27313-32-2

Molecular Formula

C3H4Cl2O

Molecular Weight

126.97 g/mol

IUPAC Name

2,2-dichloropropanal

InChI

InChI=1S/C3H4Cl2O/c1-3(4,5)2-6/h2H,1H3

InChI Key

RZMJADJBFVRIFD-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)(Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,3-Dichloropropanal

Structural and Physical Properties
  • Molecular Formula : C₃H₄Cl₂O (same as 2,2-dichloropropanal).
  • Density : 1.426 g/cm³ at 0°C.
  • Boiling Point : 48°C at 14 Torr.
  • Molecular Weight : 126.97 g/mol .
  • Key Difference : Chlorine atoms are positioned on the second and third carbons, unlike this compound, where both Cl atoms are on the second carbon.
Toxicity
  • Mutagenicity: Not mutagenic itself, but its decomposition product (2-chloroacrolein) and metabolites are potent alkylating agents linked to DNA adduct formation .
  • Metabolic Pathway : Central to the toxicity of 1,2,3-Trichloropropane, highlighting its role in systemic toxicity .

Chloroacetaldehyde (Comparative Functional Analog)

Structural and Physical Properties
  • Molecular Formula : C₂H₃ClO.
  • Boiling Point : 85–90°C.
  • Key Difference : Smaller molecule with a single chlorine on the aldehyde-bearing carbon.
Reactivity and Toxicity
  • Reactivity : Highly electrophilic due to the aldehyde group and chlorine, leading to DNA and protein crosslinking.
  • Toxicity: Classified as a carcinogen (IARC Group 2A), with documented genotoxicity in mammalian cells .

1,3-Dichloroacetone

Structural and Physical Properties
  • Molecular Formula : C₃H₄Cl₂O.
  • Boiling Point : 165°C.
  • Key Difference : Ketone functional group instead of an aldehyde.
Metabolic Relevance
  • Formation : Oxidative metabolite of 1,2,3-Trichloropropane, alongside 2,3-dichloropropanal .
  • Detoxification: Reduced to 1,3-dichloropropanol, a less reactive compound .

Comparative Data Table

Property This compound 2,3-Dichloropropanal Chloroacetaldehyde
Molecular Formula C₃H₄Cl₂O C₃H₄Cl₂O C₂H₃ClO
Cl Substituents C2, C2 C2, C3 C1 (aldehyde carbon)
Boiling Point Not reported 48°C (14 Torr) 85–90°C
Density Not reported 1.426 g/cm³ 1.19 g/cm³
Toxicity Mechanism Insufficient data Forms 2-chloroacrolein Direct DNA alkylation
Synthetic Accessibility Low (complex synthesis) High (metabolic product) Commercially available

Research Findings and Implications

  • Metabolic Pathways : 2,3-Dichloropropanal’s role in 1,2,3-Trichloropropane toxicity underscores the importance of chlorine positioning in reactivity and bioactivation .
  • Stability Challenges : this compound’s synthetic instability limits its applications, whereas 2,3-dichloropropanal’s metabolic formation links it to environmental and toxicological studies .
  • Structural Influence : The position of chlorine atoms dictates reactivity—vicinal chlorines (2,3-) favor decomposition to toxic intermediates, while geminal chlorines (2,2-) may hinder stabilization of reactive species.

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